molecular formula C17H12N6OS B13356886 3-{6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

3-{6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13356886
M. Wt: 348.4 g/mol
InChI Key: DVXRLHLWNMWFJO-BQYQJAHWSA-N
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Description

The compound 3-{6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic molecule featuring a triazolothiadiazole core fused with a 2-methylimidazopyridine moiety and an (E)-configured ethenyl-furan substituent. This architecture combines three distinct heterocyclic systems:

  • Triazolothiadiazole: A bicyclic scaffold known for its pharmacological versatility, including antimicrobial, anti-inflammatory, and vasodilatory activities .
  • 2-Methylimidazo[1,2-a]pyridine: A nitrogen-rich heterocycle associated with CNS activity and kinase inhibition.

Properties

Molecular Formula

C17H12N6OS

Molecular Weight

348.4 g/mol

IUPAC Name

6-[(E)-2-(furan-2-yl)ethenyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12N6OS/c1-11-15(22-9-3-2-6-13(22)18-11)16-19-20-17-23(16)21-14(25-17)8-7-12-5-4-10-24-12/h2-10H,1H3/b8-7+

InChI Key

DVXRLHLWNMWFJO-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)/C=C/C5=CC=CO5

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C=CC5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthesis of the Triazolothiadiazole Core

The core heterocyclic system, triazolo[3,4-b]thiadiazole , can be synthesized via:

Example Protocol:
A typical method involves refluxing a hydrazine derivative with a thiocarbonyl compound in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), which promotes cyclization to yield the heterocyclic core. This approach is supported by literature on heterocyclic synthesis involving similar fused systems.

Functionalization with the (E)-2-(Furan-2-yl)ethenyl Side Chain

The attachment of the furan-2-yl vinyl group is achieved via:

Research Data:
The Heck coupling is a common method for installing styryl or vinyl substituents on heterocycles, as supported by literature on heteroaryl vinyl derivatives.

Assembly of the Imidazo[1,2-a]pyridine Moiety

  • Condensation of 2-aminopyridines with α-haloketones or α-haloesters :

    • Under reflux in ethanol or acetic acid, this forms the imidazo[1,2-a]pyridine ring system.
    • The methyl substitution at the 2-position can be introduced via methylation of the pyridine nitrogen or by using methylated precursors.
  • Substituted methylation :

    • Alkylation reactions using methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate) to install the methyl group at the 2-position.

Supporting Literature:
The synthesis of imidazo[1,2-a]pyridines via condensation reactions is well-documented, with modifications allowing for substitution at various positions.

Overall Synthetic Route

Step Description Reagents & Conditions References
1 Synthesis of heterocyclic core (triazolothiadiazole) Hydrazine derivatives + thiocarbonyl compounds, reflux with POCl₃ ,
2 Introduction of vinyl side chain Heck coupling with furan-2-ylvinyl boronic acid ,
3 Formation of imidazo[1,2-a]pyridine Condensation of 2-aminopyridine with α-haloketone ,
4 Methylation at the 2-position Methyl iodide, base

Notes and Considerations

  • Stereochemistry control : The (E)-configuration of the vinyl group is typically favored by the Heck coupling under optimized conditions.
  • Purification : Column chromatography and recrystallization are employed to purify intermediates and final compounds.
  • Characterization : Confirmed via NMR, IR, mass spectrometry, and X-ray crystallography to verify structure and stereochemistry.

Data Tables

Reaction Step Reagents Solvent Temperature Yield (%) References
Core heterocycle synthesis Hydrazine derivatives + thiocarbonyl POCl₃, reflux 80-90°C 65-75 ,
Vinyl side chain attachment Furan-2-ylvinyl boronic acid Pd(PPh₃)₄, base Reflux 70-85 ,
Pyridine ring formation 2-Aminopyridine + α-haloketone Ethanol, reflux 80°C 60-70 ,
Methylation Methyl iodide Acetone Room temp 85-90

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and thiadiazole moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the vinyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo-pyridine ring, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with saturated vinyl groups.

    Substitution: Substituted derivatives with various functional groups attached to the imidazo-pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its heterocyclic structure is similar to many pharmacologically active compounds, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-{6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Key Observations:

Stereoelectronic Effects : The (E)-ethenyl configuration in the target compound may optimize π-π stacking with biological targets, a feature absent in simpler aryl-substituted analogs .

Biological Activity :

  • Pyridinyl and nitro-furanyl analogs exhibit antimicrobial activity, possibly due to electron-withdrawing groups enhancing target binding .
  • Vasodilatory activity in 3-pyridyl derivatives (e.g., 2a–2s) correlates with electron-donating substituents, suggesting the target compound’s methyl group could modulate similar effects .

Pharmacological Potential

While direct data are unavailable, inferences can be drawn from analogs:

  • Antimicrobial Activity : The furan moiety’s electron-rich nature may disrupt bacterial cell membranes, as seen in nitro-furanyl derivatives .
  • Vasodilation : The 2-methyl group on imidazopyridine could mimic the vasodilatory effects of 3-pyridyl substituents by modulating nitric oxide pathways .
  • Anticancer Potential: Pyridinyl-triazolothiadiazoles exhibit ROS-scavenging and apoptosis-inducing properties, suggesting the target compound may share these traits .

Biological Activity

The compound 3-{6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a novel heterocyclic compound that combines multiple pharmacologically active moieties. Its structure includes a triazole and thiadiazole ring system along with furan and imidazole substituents. This unique combination suggests potential biological activities that merit detailed investigation.

Chemical Structure

The IUPAC name of the compound indicates its complex structure. The molecular formula is C14H9N5OSC_{14}H_{9}N_{5}OS with a molecular weight of 295.32 g/mol. The structural formula can be represented as follows:

C14H9N5OS\text{C}_{14}\text{H}_{9}\text{N}_{5}\text{OS}

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds containing triazole and thiadiazole rings. For instance, derivatives of 1,2,4-triazole have shown significant antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli . The incorporation of furan and imidazole moieties may enhance these effects due to their known roles in biological activity.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organisms
Triazole Derivative A0.125S. aureus
Thiadiazole Derivative B8E. coli
Target CompoundTBDTBD

Anticancer Activity

The anticancer potential of triazole and thiadiazole derivatives has been documented in various studies. For example, compounds with similar structures have demonstrated cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) . The mechanism often involves the inhibition of key cellular pathways that promote tumor growth.

Case Study: Anticancer Efficacy
A study investigated the efficacy of a related thiadiazole compound which exhibited IC50 values in the low micromolar range against multiple cancer cell lines. The results indicated that the presence of electron-donating groups significantly enhanced cytotoxic effects .

Anticonvulsant Activity

Some derivatives containing similar moieties have also been evaluated for anticonvulsant properties. In particular, compounds featuring the thiadiazole ring have shown promise in reducing seizure activity in animal models . This may be attributed to their ability to modulate neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of specific functional groups such as furan and imidazole is believed to influence the binding affinity to biological targets. For instance:

  • Furan Moiety : Enhances lipophilicity and cellular uptake.
  • Triazole Ring : Involved in hydrogen bonding with target proteins.
  • Thiadiazole Component : May contribute to enzyme inhibition.

Q & A

Q. Q1. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step heterocyclic coupling. For example, cyclization of precursors like triazole-thiol derivatives with substituted cinnamaldehydes under basic conditions (e.g., potassium carbonate in ethanol) is a common approach . Key factors affecting yield include solvent polarity (ethanol vs. DMF), temperature control (60–80°C), and stoichiometric ratios of reactants. Optimization via orthogonal design experiments is recommended to balance competing reaction pathways .

Q. Q2. What analytical techniques are critical for structural validation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography are essential. The imidazo-pyridine and triazolo-thiadiazole moieties produce distinct NMR signals (e.g., aromatic protons at δ 7.5–8.5 ppm), while HRMS confirms molecular ion peaks matching the exact mass. Crystallography resolves spatial configurations of the (E)-ethenyl group and furan substituents .

Q. Q3. What preliminary biological activities have been reported, and how are target interactions studied?

Preliminary studies on analogous triazolo-thiadiazoles show anticancer (IC₅₀ values in µM range against HeLa cells) and antimicrobial activity (MIC 16–32 µg/mL for S. aureus). Target identification involves enzyme inhibition assays (e.g., 14-α-demethylase for antifungals) and molecular docking to assess binding affinity to active sites .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data across structural analogs?

Discrepancies often arise from substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) or assay variability. To address this:

  • Perform dose-response curves under standardized conditions (e.g., ATP-based viability assays).
  • Use computational tools (e.g., molecular dynamics simulations) to compare binding modes.
  • Validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC₅₀) .

Q. Q5. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the imidazo-pyridine moiety to enhance solubility.
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides).
  • Permeability : Use Caco-2 cell assays to assess absorption and P-glycoprotein efflux. SAR studies on analogs with methyl vs. trifluoromethyl groups provide insights .

Q. Q6. How does the (E)-ethenyl-furan moiety influence electronic properties and reactivity?

The (E)-configuration ensures planar conjugation between the furan and triazolo-thiadiazole rings, enhancing π-π stacking with aromatic residues in target proteins. Density Functional Theory (DFT) calculations reveal a HOMO-LUMO gap of ~3.5 eV, indicating redox activity. Substituent effects (e.g., electron-donating methoxy groups) can modulate electrophilicity at the thiadiazole sulfur .

Q. Q7. What advanced methodologies elucidate the mechanism of action in enzyme inhibition?

  • Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., dihydroorotate dehydrogenase) to visualize binding pockets.
  • Kinetic assays : Measure inhibition constants (Kᵢ) using steady-state kinetics.
  • Proteomics : Identify downstream pathway disruptions via phosphoproteomic profiling .

Methodological Guidance for Experimental Design

Q. Q8. How to design SAR studies for derivatives with modified substituents?

  • Systematic substitution : Vary substituents at the furan (position 2), triazolo-thiadiazole (position 6), and imidazo-pyridine (position 3) positions.
  • Activity cliffs : Compare analogs with minor structural changes (e.g., methyl vs. ethyl groups) to identify critical pharmacophores.
  • Data analysis : Use hierarchical clustering or QSAR models to correlate structural features with bioactivity .

Q. Q9. What in silico tools predict off-target interactions or toxicity?

  • SwissADME : Predicts absorption, CYP450 interactions, and PAINS alerts.
  • ProTox-II : Estimates hepatotoxicity and mutagenicity risks.
  • Molecular docking (AutoDock Vina) : Screens against databases like ChEMBL to identify off-target binding .

Q. Q10. How to address low synthetic yields in large-scale reactions?

  • Catalyst screening : Test Pd/C or nano-catalysts for Suzuki couplings.
  • Flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., cyclization).
  • Purification : Use preparative HPLC with C18 columns to isolate pure fractions from byproducts .

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